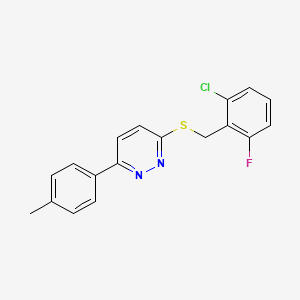

N-(2-(indolin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(2-(indolin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a heterocyclic compound that appears to be related to the oxindole family, which is known for its presence in various pharmaceutical agents and natural products. Although the specific compound is not directly mentioned in the provided papers, the related structures and reactions discussed can provide insights into its potential synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related indole derivatives has been explored in the literature. For instance, the chemoselective N-H or C-2 arylation of indole-2-carboxamides has been developed to synthesize indolo[1,2-a]quinoxalin-6-ones and 2,3'-spirobi[indolin]-2'-ones . Additionally, an iron-catalyzed oxidative 1,2-carboacylation of activated alkenes with alcohols has been established to assemble 3-(2-oxoethyl)indolin-2-ones . These methods involve the use of catalysts and oxidants to promote intramolecular coupling and functionalization reactions, which could potentially be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a fused two-ring system, which is a common feature in the compounds discussed in the papers. The indole moiety is a versatile scaffold that can undergo various chemical transformations to yield complex structures with potential biological activity . The molecular structure of the compound would likely exhibit similar characteristics, with the indole ring providing a platform for further functionalization.

Chemical Reactions Analysis

Chemical reactions involving indole derivatives can be quite diverse. The papers describe reactions such as intramolecular N-H/C-H coupling and oxidative 1,2-carboacylation , which are key transformations in the synthesis of indole-based compounds. These reactions are crucial for the introduction of various functional groups and the formation of complex molecular architectures. The compound this compound would likely be amenable to similar chemical reactions, which could be used to modify its structure and properties.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly reported, the properties of related indole derivatives can be inferred. Oxindoles, for example, are known for their wide range of pharmaceutical applications, suggesting that the compound may also possess interesting biological properties . The presence of various functional groups, such as carboxamide, could influence the compound's solubility, stability, and reactivity, which are important factors in its potential application as a pharmaceutical agent.

Scientific Research Applications

Tyrosine Kinase Inhibition and Antitumor Activity

Research has shown that derivatives of indolin-2-ones, which share a structural motif with the compound of interest, have been explored for their antitumor properties. These compounds have been designed to optimize pharmaceutical properties such as solubility and protein binding, showing potency for VEGF-R2 and PDGF-Rβ tyrosine kinase at biochemical and cellular levels. The study highlighted a specific derivative, SU11248, demonstrating significant potential in phase I clinical trials for cancer treatment due to its solubility, protein binding, and bioavailability (Li Sun et al., 2003).

Structural Analysis and Synthesis of Derivatives

Another line of research focuses on the synthesis and structural analysis of derivatives related to dihydropyridin-3-carboxamide, which is structurally similar to the compound . These studies involve the synthesis of various derivatives through original rearrangements and cyclizations, providing insights into their molecular and crystal structures via single crystal diffraction and NMR spectroscopy. This research underscores the versatility of this chemical framework for generating novel compounds with potential applications in medicinal chemistry (Ekaterina M. Feklicheva et al., 2019).

Mechanism of Action

Target of Action

Indolin-2-ones have been found to interact with DNA and BSA . They have also been designed as acetylcholine esterase (AChE) inhibitors .

Mode of Action

The interaction of indolin-2-ones with DNA and BSA could imply a moderate binding to DNA . As AChE inhibitors, they prevent the breakdown of acetylcholine, a neurotransmitter, in the brain .

Biochemical Pathways

Indolin-2-ones affect the cholinergic pathway by inhibiting AChE, leading to increased levels of acetylcholine . They also interact with DNA and BSA, which could affect various biochemical pathways .

Pharmacokinetics

The effectiveness of these compounds against various targets suggests they have good bioavailability .

Result of Action

Indolin-2-ones have shown promising pharmaceutical activities against MCF-7 cancer cell lines . They also exhibit strong cytotoxicity against various human cancer cell lines .

properties

IUPAC Name |

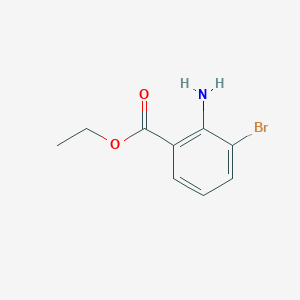

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c20-14-6-5-12(9-17-14)16(22)18-10-15(21)19-8-7-11-3-1-2-4-13(11)19/h1-6,9H,7-8,10H2,(H,17,20)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIMHDHTYQRRQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CNC(=O)C3=CNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2505512.png)

![Methyl 4-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate](/img/structure/B2505513.png)

![2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B2505515.png)

![N-[2-(2-Fluorophenoxy)-1-phenylethyl]prop-2-enamide](/img/structure/B2505517.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2505519.png)

![4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B2505523.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2505530.png)